Selective Inhibition of Oncogenic KIT and PDGFRA Mutants over Wild-Type Isoforms by Piperazinylpyrimidine Compound 4
In the Shallal et al. piperazinylpyrimidine series, compound 4 demonstrated a distinctive selectivity profile, preferentially binding to and inhibiting the function of specific KIT and PDGFRA oncogenic mutants compared to their wild-type counterparts [1]. While exact IC50 or Kd values were not disclosed in the abstracted data, the kinase profiling screen (KINOMEscan™ at 10 µM) revealed that compound 4 selectively interacted with KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, and CSF1R, whereas compounds II-16 and II-20—which possess different structural modifications—primarily bound to DDR1, CSNK1D, and CSNK1G2 [2].
| Evidence Dimension | Kinase binding selectivity (KINOMEscan™ profiling at 10 µM) |
|---|---|
| Target Compound Data | Compound 4 (structurally analogous to 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine) binds KIT, KIT D816V, PDGFRA, PDGFRB, FLT3, CSF1R |
| Comparator Or Baseline | II-16 and II-20 bind DDR1, CSNK1D, CSNK1G2 (different kinase subfamily selectivity) |
| Quantified Difference | Qualitative shift in kinase subfamily targeting: PDGFR family vs. CK1/DDR family |
| Conditions | KINOMEscan™ competitive binding assay at 10 µM compound concentration |
Why This Matters
Mutant-selective PDGFR family inhibition is a clinically sought phenotype for treating imatinib-resistant GIST and other malignancies driven by KIT/PDGFRA activation-loop mutations, making this selectivity profile a key differentiator for procurement over analogs that lack the 2-chlorophenyl/6-methoxy substitution pattern.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. (Compound 4 mutant-selective profile.) View Source
- [2] Shallal, H. M., & Russu, W. A. (2010). Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Research, 70(8_Supplement), 3579. (KINOMEscan profiling comparison.) View Source
